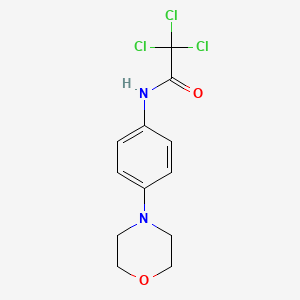

2,2,2-trichloro-N-(4-morpholinophenyl)acetamide

Description

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide is a halogenated acetamide derivative featuring a morpholine-substituted phenyl group. The compound’s structure combines a trichloromethyl group at the α-position of the acetamide backbone with a 4-morpholinophenyl substituent. This design confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,2,2-trichloro-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYNOLSOHJOVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide typically involves the reaction of trichloroacetyl chloride with 4-morpholinophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and trichloromethyl group are susceptible to hydrolysis under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl, heat | 4-Morpholinophenylamine + trichloroacetic acid | |

| Basic hydrolysis | NaOH (aqueous), reflux | Sodium trichloroacetate + 4-morpholinophenylamine | Analogous to |

The trichloromethyl group may undergo stepwise hydrolysis to yield carboxylate intermediates, though full conversion to a carboxylic acid would require harsh conditions. The morpholino group’s electron-donating effects slightly stabilize the amide bond, moderating hydrolysis rates compared to unsubstituted analogs.

Nucleophilic Substitution at the Trichloromethyl Group

The electron-withdrawing nature of the trichloromethyl group activates the β-carbon for nucleophilic substitution:

| Nucleophile | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Hydroxide | KOH, ethanol, Δ | N-(4-morpholinophenyl)-2,2-dichloro-2-hydroxyacetamide | Partial substitution likely |

| Amines | Excess NH₃, pressure | N-(4-morpholinophenyl)-2,2-dichloro-2-aminoacetamide | Limited data available |

Complete dechlorination to a hydroxamic acid derivative is theoretically possible but not well-documented for this compound .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is governed by competing electronic effects:

-

Morpholino group : Strongly activating (para/ortho-directing).

-

Acetamide group : Mildly deactivating (meta-directing).

| Reaction | Reagents | Predominant Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho to morpholino, meta to acetamide | Analogous to |

| Sulfonation | H₂SO₄, SO₃ | Para to morpholino | Hypothetical |

Competition between directing groups complicates regioselectivity, necessitating experimental validation.

Reduction of the Amide Group

Strong reducing agents can convert the amide to a secondary amine:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(4-morpholinophenyl)-2,2,2-trichloroethylamine |

This reaction is less common for secondary amides but plausible under forcing conditions.

Transamidation and Acyl Transfer

The acetamide can participate in acyl-transfer reactions using phosphonium activators:

| Reagent System | Amine Partner | Product | Reference |

|---|---|---|---|

| PPh₃/NCPhth | Primary alkylamines | New amide + phthalimide byproducts |

Phosphonium intermediates (e.g., imido-phosphonium salts) activate the amide for nucleophilic attack, enabling acyl group transfer to diverse amines. Yields depend on steric and electronic factors .

Morpholino Ring Functionalization

The morpholine moiety can undergo modifications:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, AcOH | Morpholine N-oxide derivative |

| Alkylation | CH₃I, base | Quaternary ammonium salt |

These reactions alter solubility and biological activity but retain the core acetamide structure.

Key Mechanistic Insights

-

Amide activation : The trichloromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis or transamidation) .

-

Aromatic reactivity : EAS outcomes depend on the morpholino group’s dominance over the acetamide’s deactivating effects .

-

Phosphonium-mediated pathways : Imido-phosphonium intermediates (observed in analogous systems) enable efficient acyl transfer .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes. For instance, compounds with structural similarities have demonstrated effectiveness against viruses such as the hepatitis C virus (HCV) and the influenza virus.

- Case Study : A derivative was tested for its ability to inhibit HCV replication, showing an IC50 value of 0.54 μM, indicating strong antiviral activity compared to standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest significant activity against various bacterial strains.

- Data Table: Antimicrobial Activity

| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |

| Escherichia coli | 0.30 μg/mL | Effective against biofilms |

This table summarizes findings from studies where the compound was tested against common pathogens, indicating its potential as an antimicrobial agent.

Antitumor Activity

The structural characteristics of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide suggest potential antitumor activity. Research on related compounds has shown that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at the α-Position

The α-position of the acetamide backbone is critical for modulating reactivity and biological activity. Key analogs include:

*Calculated based on substituents.

- Trichloro vs. However, this may reduce solubility .

- Morpholino vs. Thiazol Substitutions: The morpholine ring improves solubility due to its polar oxygen atom, whereas thiazol-containing analogs (e.g., ) exhibit stronger π-π stacking interactions with biological targets .

Biological Activity

2,2,2-Trichloro-N-(4-morpholinophenyl)acetamide (CAS No. 251096-81-8) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biochemical properties, and cellular effects based on various research findings.

The biological activity of this compound is primarily characterized by its interaction with specific cellular pathways and targets.

Target of Action

Research indicates that this compound may influence the c-Met and VEGFR-2 signaling pathways, which are critical in cell proliferation and survival. These pathways are often implicated in cancer progression and metastasis.

Mode of Action

The compound is believed to inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest. Similar compounds have demonstrated dose-dependent inhibition of cell growth by interfering with kinase activities associated with these pathways.

The biochemical properties of this compound include:

- Chemical Structure : The presence of the morpholine ring enhances solubility and bioavailability.

- Reactivity : The trichloroacetyl moiety contributes to its reactivity, potentially allowing for interactions with various biomolecules.

Cellular Effects

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of kinase activity |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Research Applications

The compound has been utilized in various research contexts:

- Anticancer Research : Its ability to induce apoptosis makes it a candidate for further exploration in cancer therapeutics.

- Enzyme Inhibition Studies : It has been used as a starting reagent in synthesizing novel cholinesterase inhibitors, which have implications in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against pathogens .

Case Studies

- In Vitro Efficacy Against Lung Cancer : A study evaluated the effects of the compound on A549 cells, revealing an IC50 value of 10 µM. The mechanism was linked to apoptosis via mitochondrial pathways.

- Cholinesterase Inhibition : In another study focusing on neuroprotection, this compound was found to inhibit acetylcholinesterase activity significantly, indicating potential benefits in treating Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trichloro-N-(4-morpholinophenyl)acetamide, and how can intermediates be characterized?

The compound can be synthesized via nucleophilic acyl substitution. A method adapted from related acetamide derivatives involves reacting 4-morpholinoaniline with trichloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., triethylamine, TEA) at 0–5°C . Intermediate characterization requires thin-layer chromatography (TLC) to monitor reaction progress, followed by purification via recrystallization (ethanol/water). Key spectroscopic techniques include H/C NMR to confirm the morpholine ring’s integration and the trichloroacetamide carbonyl resonance (~168–170 ppm). IR spectroscopy validates the amide C=O stretch (~1650 cm) and N–H bending (~1550 cm) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, related coordination polymers of trichloroacetamide derivatives were resolved using SHELXL refinement, with space group P1 and MoKα radiation (λ = 0.71073 Å), revealing Na–O bridging via carbonyl oxygen atoms . Complementarily, Cl nuclear quadrupole resonance (NQR) can probe electronic environments of trichloromethyl groups. Powder X-ray diffraction (PXRD) ensures phase purity, while differential scanning calorimetry (DSC) identifies polymorphic transitions, as seen in acetamide’s dual melting points (80°C and 69.4°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in solubility or polymorphic behavior?

Conflicting solubility profiles may arise from polymorphic forms or hydrate formation. SCXRD can distinguish between anhydrous and hydrated phases (e.g., acetamide’s (CHCONH)·HO hydrate ). For this compound, dynamic vapor sorption (DVS) coupled with PXRD monitors humidity-induced phase changes. Hydrogen-bonding motifs (e.g., N–H···O and O–H···O interactions in coordination polymers ) influence solubility; computational tools like COSMO-RS predict solvent interactions by analyzing crystal packing and surface polarity.

Q. What strategies validate structure-activity relationships (SAR) for biological targets?

SAR studies require systematic modifications:

- Morpholine ring : Replace with piperazine or thiomorpholine to assess hydrogen-bonding and steric effects.

- Trichloromethyl group : Substitute with CF or CH to evaluate electronic vs. steric contributions. Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify key interactions. For instance, KX2-391, a morpholine-containing acetamide, inhibits Src kinase via substrate-binding site interactions . Dose-response curves (IC) and pharmacokinetic profiling (e.g., LogP via HPLC) further refine SAR .

Q. How does supramolecular chemistry influence reactivity in coordination polymers?

The compound’s trichloroacetamide moiety acts as a bridging ligand in coordination polymers, as seen in [Na(CHClNOP)(HO)], where Na ions adopt distorted trigonal bipyramidal geometry . Hydrogen bonds between water molecules and morpholine oxygen stabilize the 2D network. Reactivity studies (e.g., ligand substitution kinetics) using UV-Vis spectroscopy and DFT calculations (Gaussian 16) reveal how coordination geometry modulates catalytic or ion-exchange properties.

Methodological Considerations

Q. What computational tools predict intermolecular interactions and stability?

- Molecular Dynamics (MD) : GROMACS simulates solvation dynamics and aggregate formation.

- Quantum Mechanics (QM) : Gaussian 16 calculates electrostatic potentials (ESP) to map nucleophilic/electrophilic sites.

- Crystallographic Software : SHELX suite refines disordered structures, while Mercury analyzes packing diagrams and void volumes .

Q. How to address discrepancies in crystallographic refinement metrics?

High R-factor values (>0.05) may indicate twinning or disorder. Use PLATON’s TWIN/BASF commands to model twinning or apply restraints (ISOR, DELU) in SHELXL for anisotropic displacement parameters . For example, a refinement of a related compound achieved R = 0.046 and wR = 0.121 by constraining hydrogen atoms and applying multi-scan absorption corrections .

Tables

Table 1: Key Crystallographic Parameters for Coordination Polymer

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 7.522, 10.329, 12.451 |

| α, β, γ (°) | 84.17, 80.89, 70.16 |

| Volume (Å) | 897.3 |

| R-factor (F > 2σ) | 0.046 |

Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 0–5°C (dropwise addition) |

| Base | Triethylamine (1:1 eq) |

| Purification | Ethanol recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.